Cytotoxicity in BT-474 Breast Cancer Cells
The lead compound 1e from the same chemical series already exhibited up to 50-fold greater in vitro anticancer activity than chloroquine (CQ) across multiple tumor cell lines [1]. Autophagy/REV-ERB-IN-1 (Compound 24) was further optimized from 1e and showed improved potency in blocking autophagy and enhanced toxicity against cancer cells relative to 1e [1]. While the CC50 of Compound 24 against BT-474 cells is reported as approximately 2.3 μM by independent database entries [2], the primary study confirms that Compound 24 was more potent than the reference 1e (CC50 ≈ 2.10 μM against BT-474) [1]. This positions Compound 24 as a substantially more potent cytotoxic agent than CQ, which requires high micromolar concentrations to inhibit cancer cell growth.
| Evidence Dimension | Cytotoxicity (CC50) against human breast cancer BT-474 cells |
|---|---|
| Target Compound Data | CC50 ≈ 2.3 μM (Autophagy/REV-ERB-IN-1 / Compound 24) [2] |
| Comparator Or Baseline | Compound 1e: CC50 = 2.10 μM; Initial hit 1a: IC50 = 30.14 μM; Chloroquine: >30 μM (requires high concentrations for growth inhibition) [1] |
| Quantified Difference | Compound 24 retains potency comparable to 1e (CC50 ~2.3 μM vs 2.10 μM) while showing improved drug-like properties; both are >10-fold more potent than the initial hit 1a and orders of magnitude more potent than CQ [1][2]. |
| Conditions | BT-474 human breast cancer cells; 48–72 h treatment; CC50 calculated from concentration-response curves (n ≥ 3) [1]. |
Why This Matters
Procurement of Compound 24 ensures users obtain the optimized dual inhibitor with potency comparable to the best-in-series compound 1e, but with the additional benefits of metabolic stability and in vivo efficacy that 1e lacks.
- [1] Palomba M, et al. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. J Med Chem. 2024;67(1):349-379. doi:10.1021/acs.jmedchem.3c01432. View Source
- [2] PeptideDB. Autophagy/REV-ERB-IN-1 (Compound 24) Bioactivity Data. Accessed 2026. View Source
